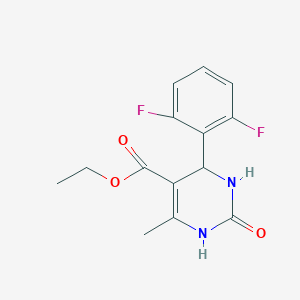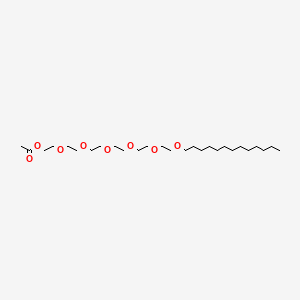
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate is a chemical compound with the molecular formula C27H54O8 and a molecular weight of 506.71 g/mol . This compound is characterized by its long chain structure with multiple ether linkages and an acetate group at one end. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the polyether backbone. This can be achieved through the polymerization of ethylene oxide or other suitable monomers.
Functionalization: The hydroxyl group is introduced at the terminal position of the polyether chain through a controlled reaction, often using a suitable alcohol as the initiator.
Acetylation: The terminal hydroxyl group is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is typically carried out under mild conditions to prevent degradation of the polyether chain.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale polymerization reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can convert the acetate group back to the hydroxyl group, yielding the parent polyether alcohol.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH) can be employed for substitution reactions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Polyether alcohol.
Substitution: Various substituted polyethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a solvent or reagent in various chemical reactions.
Biology: The compound is utilized in the study of membrane dynamics and as a model compound for understanding the behavior of polyether chains in biological systems.
Industry: The compound is used in the production of surfactants, lubricants, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate exerts its effects is primarily through its interaction with other molecules via its ether linkages and acetate group. These interactions can influence the solubility, stability, and reactivity of the compound in various environments. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparación Con Compuestos Similares
Similar Compounds
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol: The parent compound without the acetate group.
3,6,9,12,15,18-Hexaoxahentriacontan-1-amine: A similar compound with an amine group instead of the acetate group.
3,6,9,12,15,18-Hexaoxahentriacontan-1-thiol: A compound with a thiol group replacing the acetate group.
Uniqueness
3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, acetate is unique due to its specific combination of ether linkages and an acetate group, which imparts distinct chemical properties such as solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in the formation of stable complexes and in specific chemical reactions.
Propiedades
Número CAS |
67873-94-3 |
|---|---|
Fórmula molecular |
C27H54O8 |
Peso molecular |
506.7 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl acetate |
InChI |
InChI=1S/C27H54O8/c1-3-4-5-6-7-8-9-10-11-12-13-14-29-15-16-30-17-18-31-19-20-32-21-22-33-23-24-34-25-26-35-27(2)28/h3-26H2,1-2H3 |
Clave InChI |
BJXZRWVXQIJGMF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


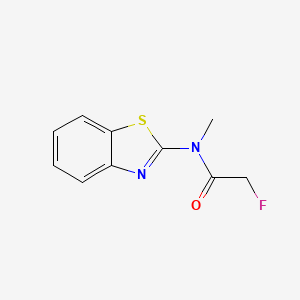
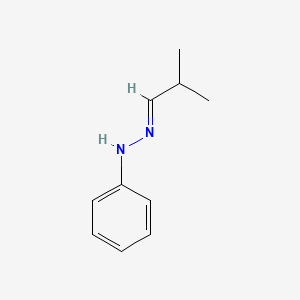
![5-Bromo-3-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B12848316.png)
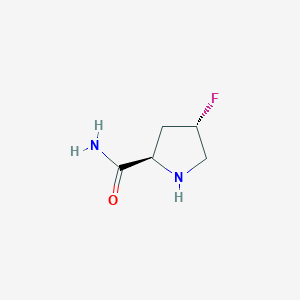
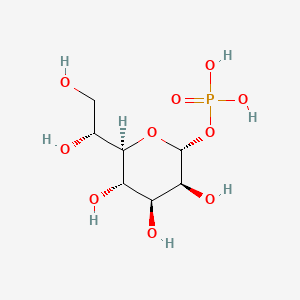
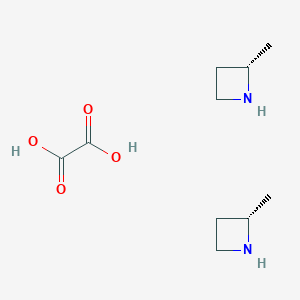
![4-(Benzyloxy)-3'-chloro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12848361.png)
![(R)-2-Amino-3-(1-(tert-butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid](/img/structure/B12848368.png)
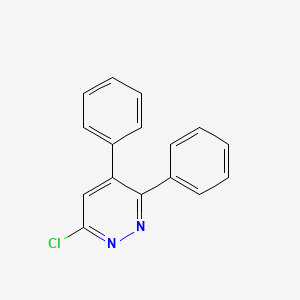
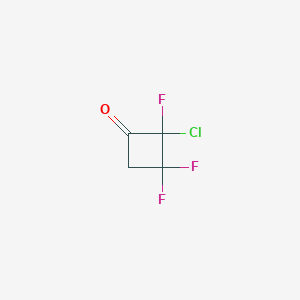
![methyl (4S,5S)-5-[(4S,5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B12848393.png)
